Methyl 3-Morpholinecarboxylate

Description

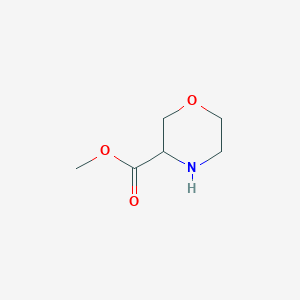

Structure

3D Structure

Properties

IUPAC Name |

methyl morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391073 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126264-49-1 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126264-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinecarboxylate

This guide provides a comprehensive overview of the core physical properties of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and detailed, field-proven methodologies for its characterization.

Introduction: The Significance of Physical Properties in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. For a molecule like this compound, a thorough understanding of its physical characteristics is not merely academic; it is a critical determinant of its behavior in biological systems and its suitability for formulation. Properties such as solubility, melting point, and boiling point dictate everything from absorption and distribution in the body to the stability and manufacturability of the final drug product. This guide delves into the key physical parameters of this compound, providing both known values and the experimental frameworks for their precise determination.

Core Physical Properties of this compound

This compound is a morpholine derivative with a methyl ester functional group at the 3-position. The presence of the morpholine ring, with its ether and secondary amine functionalities, alongside the ester group, imparts a unique set of physical characteristics to the molecule.

| Property | Value/Description | Source(s) |

| Chemical Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid at room temperature. | |

| Boiling Point | Predicted to be approximately 202.2 °C at 760 mmHg. | [2] |

| Melting Point | Not definitively established for the free base; the hydrochloride salt is a solid. | [2] |

| Density | Predicted to be around 1.106 g/cm³. | [3] |

| Solubility | Expected to be soluble in polar organic solvents and have some degree of water solubility due to the morpholine ring. | [2] |

| pKa | The morpholine nitrogen imparts basicity, with a predicted pKa of approximately 6.96. | [3] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid (if this compound is in solid form, or its salt) is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[5]

Causality Behind the Method: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block is in equilibrium with the sample temperature, leading to an accurate determination. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6]

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

For liquid compounds like this compound, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube (fusion tube).[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil level should be above the sample level.[8]

-

Heating: The Thiele tube is gently heated, which allows for uniform heat distribution through convection currents.[7]

-

Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.[8]

-

Recording: The liquid will begin to cool, and the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

Causality Behind the Method: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.[9]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. A comprehensive solubility profile in various solvents is essential.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

Causality Behind the Method: The shake-flask method aims to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature. Using an excess of the solid ensures that the solution becomes saturated.[11]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the methyl ester. The protons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[12] The methylene protons of the morpholine ring often appear as complex multiplets due to restricted ring conformation.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester group, which will appear at a characteristic downfield shift.[14]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the ester and the ether linkage in the morpholine ring.

-

N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine in the morpholine ring (if not protonated).

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight. The fragmentation pattern can provide clues about the structure, with common fragmentation pathways involving the loss of the methoxy group or cleavage of the morpholine ring.[16][17]

Conclusion

The physical properties of this compound are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their accurate determination. By adhering to these protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reliable data that will inform critical decisions throughout the drug development pipeline.

References

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

- CD Formulation. (2023, May 8).

- Department of Chemistry, University of Calgary. (n.d.).

- BenchChem. (2025).

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- CD Formulation. (n.d.).

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). .

- Science in Motion, Clarion University. (n.d.).

- Magnetic Resonance in Chemistry. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Dong, V. M., & Riedel, J. (2017, February 22).

- Science in Motion. (n.d.).

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)

- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

- Acquavia, M. A., et al. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Department of Chemistry, Babylon University. (2021, September 19). experiment (1)

- chymist.com. (n.d.).

- Novartis OAK. (2022, February 15). Discovery solubility measurement and assessment with drug development in mind.

- Veeprho. (n.d.).

- Lipinski, C. A., et al. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Moser, A. (2008, May 6).

- ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.

- ResearchGate. (n.d.).

- Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown.

- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.

- International Journal of Pharmaceutical and Chemical Sciences. (2013, February 15).

- ResearchGate. (n.d.).

- ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.

- R Discovery. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- Vulcanchem. (n.d.). (R)

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617).

- ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). 3-Morpholinecarboxylicacid,methylester,(3S)-(9CI)(741288-31-3) 1 H NMR.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- ResearchGate. (2025, August 7).

- Sigma-Aldrich. (n.d.).

- Spectrabase. (n.d.).

- PubChem. (n.d.). (S)

- University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.

- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.

- Chemdad. (n.d.). Methyl (3R)

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 3. Methyl (3R)-3-Morpholinecarboxylate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chymist.com [chymist.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. acdlabs.com [acdlabs.com]

- 13. echemi.com [echemi.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 17. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Methyl 3-Morpholinecarboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Methyl 3-Morpholinecarboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, stereochemistry, physicochemical properties, and detailed synthetic protocols. Crucially, this document will illuminate the rationale behind its application in drug design, supported by mechanistic insights and its role as a key intermediate in the synthesis of advanced pharmaceutical agents.

Core Chemical Identity and Stereochemistry

This compound is a chiral heterocyclic compound. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties to parent drug molecules, such as improved aqueous solubility and metabolic stability.[1][2] The presence of a stereocenter at the C3 position is of paramount importance, as the biological activity of chiral drugs is often confined to a single enantiomer.

The primary forms of this compound encountered in research and development are the racemic mixture and its constituent enantiomers, as well as their corresponding hydrochloride salts. It is critical to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the appropriate stereoisomer for a given synthetic route.

| Compound Name | Stereochemistry | CAS Number |

| This compound | Racemic | 126264-49-1[3][4] |

| (S)-Methyl 3-Morpholinecarboxylate | S-enantiomer | 741288-31-3[5][6] |

| (R)-Methyl 3-Morpholinecarboxylate | R-enantiomer | 1187933-47-6[7][8] |

| This compound HCl | Racemic Salt | 1214686-81-3[9][10] |

| (R)-Methyl 3-Morpholinecarboxylate HCl | R-enantiomer Salt | 1187929-55-0[11] |

| (S)-Methyl 3-Morpholinecarboxylate HCl | S-enantiomer Salt | 1447972-26-0[12] |

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of this compound and its derivatives are key to its utility in drug design. The morpholine moiety often enhances the pharmacokinetic profile of a drug candidate.[1][5] Below is a summary of key computed and experimental properties.

| Property | Value (Racemic/Free Base unless specified) | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [5] |

| Physical Form | Liquid | [3] |

| Boiling Point | 202.2 °C at 760 mmHg | [3] |

| Flash Point | 76.1 ± 24.6 °C | [3] |

| Storage Temperature | -20°C, protect from light | [3] |

| pKa (predicted) | 6.96 ± 0.40 | [8] |

| logP (predicted) | -0.6 | [5] |

Synthesis of Enantiopure (S)-Methyl 3-Morpholinecarboxylate: A Validated Protocol

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The following protocol is a detailed, multi-step synthesis of the (S)-enantiomer, starting from the readily available amino acid, L-Serine. This pathway provides a reliable method for producing the chiral intermediate with high purity.[13]

Synthetic Workflow Diagram

Step-by-Step Experimental Protocol

Step 1: Synthesis of L-Serine tert-butyl ester [13]

-

Dissolve 10.5 g of L-Serine in 20 ml of tert-butyl acetate.

-

Cool the mixture to 0°C and slowly add 5 ml of an aqueous solution containing 2 g of perchloric acid.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Wash the reaction mixture with 10 ml of water, followed by 10 ml of ammonium chloride solution.

-

Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.

-

Extract the product with dichloromethane (3 x 100 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester [13]

-

Dissolve 10 g of L-Serine tert-butyl ester in 100 ml of dichloromethane.

-

At 0°C, slowly add a solution of 10 g of chloroacetyl chloride in 30 ml of dichloromethane.

-

Allow the reaction to warm to 30-40°C and stir for 1 hour.

-

Add 50 ml of a 50% aqueous sodium bicarbonate solution and separate the layers.

-

Wash the organic layer with 30 ml of water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester [13]

-

Dissolve the N-Chloroacetyl-L-serine tert-butyl ester from the previous step in toluene.

-

At a temperature between 0-30°C, add a toluene solution of sodium ethoxide dropwise.

-

Heat the reaction mixture and monitor for completion.

-

After the reaction is complete, quench the reaction, wash with water, and dry the organic layer.

-

Concentrate under reduced pressure to obtain (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester.

Step 4: Synthesis of (S)-3-Morpholinecarboxylic acid tert-butyl ester [13]

-

Dissolve (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester in methanol.

-

Cool the solution to between -10°C and 0°C.

-

Successively add aluminum trichloride and sodium borohydride.

-

Heat the reaction and monitor for completion.

-

After completion, wash the reaction mixture and dry the organic extract.

-

Concentrate to yield (S)-3-Morpholinecarboxylic acid tert-butyl ester.

Step 5: Synthesis of (S)-Methyl 3-Morpholinecarboxylate (via Deprotection and Fischer Esterification) [13][14][15]

-

Dissolve the (S)-3-Morpholinecarboxylic acid tert-butyl ester in an excess of methanol.

-

Cool the solution to between -10°C and 0°C.

-

Slowly add a 30-35% solution of hydrogen chloride in methanol. The HCl acts as both the deprotection agent for the tert-butyl ester and the catalyst for the subsequent Fischer esterification.[13][16]

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS). The use of excess methanol as the solvent drives the equilibrium towards the formation of the methyl ester.[15]

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and HCl.

-

The resulting crude product can be purified by standard methods such as column chromatography or distillation to yield pure (S)-Methyl 3-Morpholinecarboxylate.

Application in Drug Development: The "Privileged Scaffold" in Action

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[1][13] Its incorporation into a drug candidate can significantly improve its pharmacokinetic properties, including aqueous solubility, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile.[5][17] The C3-substituted morpholine motif, in particular, serves as a chiral building block for several advanced pharmaceutical agents.

Role in Kinase Inhibitors and CNS-Active Drugs

The morpholine moiety is a common feature in drugs targeting kinases and the central nervous system (CNS).[18] For instance, in the development of mTOR kinase inhibitors, introducing a methyl group at the C3 position of the morpholine ring has been explored to enhance brain permeability.[18] The structural rigidity and the hydrogen bond accepting capability of the morpholine oxygen are key for specific interactions with biological targets.[19]

Logical Relationship in Drug Design

The decision to incorporate a morpholine-3-carboxylate moiety into a lead compound is often driven by a multi-faceted strategy to optimize its drug-like properties.

While direct synthesis of major marketed drugs like Linezolid and Aprepitant does not typically start from this compound, the underlying chiral morpholine core is a critical pharmacophore.[7][20] The synthetic strategies for these drugs often involve the construction of a substituted morpholine ring, highlighting the importance of this structural motif.[19][21] For example, the synthesis of Reboxetine, a norepinephrine reuptake inhibitor, involves the formation of a substituted morpholine ring as a key step.[22] The availability of enantiopure building blocks like this compound provides an alternative and efficient route for the synthesis of novel analogs of such drugs.[22]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound, particularly in its enantiopure forms, is a high-value chiral building block for the modern medicinal chemist. Its intrinsic physicochemical properties, conferred by the morpholine scaffold, make it an attractive component for enhancing the drug-like characteristics of new chemical entities. The robust and scalable synthetic routes from readily available starting materials like L-serine further underscore its practical utility. As the demand for drugs with optimized pharmacokinetic profiles continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

-

(R)-methyl morpholine-3-carboxylate hydrochloride - 1187929-55-0. Vulcanchem.

-

Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research.

-

(R)-Methyl morpholine-3-carboxylate | CAS 1187933-47-6. AMERICAN ELEMENTS.

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.

-

Chemical synthesis method for linezolid. Google Patents.

-

1447972-26-0|(S)-Methyl morpholine-3-carboxylate hydrochloride. BLD Pharm.

-

Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Benchchem.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

-

Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

-

Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3. PubChem.

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate.

-

(S)-Methyl morpholine-3-carboxylate | C6H11NO3. PubChem.

-

Methyl morpholine-3-carboxylate | 126264-49-1. Sigma-Aldrich.

-

741288-31-3 | Methyl (S)-3-Morpholinecarboxylate. AiFChem.

-

This compound. CHIRALEN.

-

Morpholine-3-carboxylic acid. Chem-Impex.

-

Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3. AChemBlock.

-

tert-Butyl Esters. Organic Chemistry Portal.

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed.

-

Fischer Esterification. Organic Chemistry Portal.

-

Fischer Esterification - Chemistry Steps. Chemistry Steps.

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

-

Methyl (3R)-3-Morpholinecarboxylate. Ten Chongqing Chemdad Co., Ltd.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.

-

Fischer Esterification-Typical Procedures. OperaChem.

-

Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

- 1. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 18. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 21. Synthesis of Aprepitant [cjph.com.cn]

- 22. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-Morpholinecarboxylate: Properties, Synthesis, and Applications for Research Professionals

Executive Summary: This document provides a comprehensive technical overview of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. We will explore its core molecular identity, including its formula, molecular weight, and stereoisomeric forms, alongside its key physicochemical properties and handling requirements. This guide delves into a logical synthetic pathway, provides a predictive analysis of its spectroscopic characteristics, and discusses its role as a versatile chiral building block in medicinal chemistry. The information is structured to offer both foundational knowledge and field-proven insights for scientists and development professionals.

Core Molecular Identity

This compound is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a methyl ester group. The presence of a stereocenter at the C3 position is of critical importance, particularly in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles. The compound is commonly available as a racemic mixture or as its individual (R)- and (S)-enantiomers.[1][2] For practical laboratory use, it is often supplied as the free base (a liquid) or as a more stable hydrochloride salt (a solid).[1][3]

| Identifier | Value | Source(s) |

| Chemical Name | This compound | Sigma-Aldrich |

| IUPAC Name | methyl morpholine-3-carboxylate | PubChem |

| Molecular Formula | C₆H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 145.16 g/mol | [2][3][4][5][6] |

| CAS Number (Racemic) | 126264-49-1 | [3] |

| CAS Number ((S)-enantiomer) | 741288-31-3 | [2][4] |

| CAS Number ((R)-enantiomer) | 1187933-47-6 | [6] |

| HCl Salt Formula | C₆H₁₂ClNO₃ | [1][7] |

| HCl Salt Molecular Weight | 181.62 g/mol | [1][7] |

| HCl Salt CAS ((R)-enantiomer) | 1187929-55-0 | [1] |

Physicochemical Properties and Safe Handling

Understanding the physical properties of this compound is essential for its proper storage, handling, and application in experimental setups. The free base form is typically a liquid at room temperature.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Boiling Point | ~202.2 °C at 760 mmHg | [1][3] |

| Storage Temperature | -20°C, under inert atmosphere, protected from light | [3][6] |

| Purity | Typically ≥97% | [3] |

Safety and Handling: this compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Pictogram: GHS07 (Harmful/Irritant).[3]

Synthesis and Chemical Reactivity

While various synthetic routes can be envisioned, a common and logical approach for preparing enantiomerically pure this compound involves the esterification of the corresponding 3-Morpholinecarboxylic acid. This process typically requires protection of the secondary amine to prevent side reactions.

Experimental Workflow: Proposed Synthesis The following workflow outlines a standard, three-step synthesis from 3-Morpholinecarboxylic acid. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic due to its stability under the esterification conditions and its straightforward removal under acidic conditions.

Caption: Role as a scaffold for chemical derivatization.

Conclusion

This compound is a foundational chemical entity whose value extends far beyond its basic molecular formula and weight. Its defined stereochemistry, coupled with the pharmaceutically advantageous properties of the morpholine scaffold, establishes it as a high-value intermediate for drug discovery and development. The presence of orthogonal functional handles—the ester and the secondary amine—provides synthetic chemists with the flexibility to explore diverse chemical space, making it an indispensable tool for constructing novel molecular entities with therapeutic potential.

References

-

PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine-3-acetic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemdad. (n.d.). Methyl (3R)-3-Morpholinecarboxylate. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. National Library of Medicine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Which organic compound's NMR and IR are these?. Retrieved from [Link]

-

Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl morpholine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Retrieved from [Link]

Sources

- 1. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 2. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl morpholine-3-carboxylate | 126264-49-1 [sigmaaldrich.com]

- 4. 741288-31-3 CAS MSDS (3-Morpholinecarboxylicacid,methylester,(3S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl (3R)-3-Morpholinecarboxylate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Architecture

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-Morpholinecarboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block or scaffold in the synthesis of more complex pharmaceutical agents. Its structure, featuring a morpholine ring and a methyl ester functional group, imparts specific physicochemical properties that are crucial for its biological activity and application. The precise and unambiguous characterization of this molecule is paramount, ensuring its purity, identity, and structural integrity. Spectroscopic techniques provide the foundational tools for this characterization, offering a detailed view into the molecule's atomic connectivity and chemical environment.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic data for this compound. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the causal logic behind the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expertise & Causality: The predicted chemical shifts for this compound are based on the inductive effects of the neighboring oxygen and nitrogen atoms and the ester group. The electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their signals downfield. The protons on the morpholine ring exist in a chair conformation, leading to distinct axial and equatorial environments, which can result in complex splitting patterns.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | 3.90 - 4.05 | dd | 1H | Methine proton adjacent to ester and nitrogen |

| H-2ax, H-6ax | 3.75 - 3.90 | m | 2H | Axial protons adjacent to oxygen/nitrogen |

| H-2eq, H-6eq | 3.55 - 3.70 | m | 2H | Equatorial protons adjacent to oxygen/nitrogen |

| H-5ax, H-5eq | 2.80 - 3.00 | m | 2H | Protons adjacent to nitrogen |

| -OCH₃ | 3.73 | s | 3H | Methyl ester protons |

| -NH | ~2.0 (broad) | s | 1H | Amine proton |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The NH proton signal is often broad and may exchange with D₂O.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a crucial step to obtain sharp, well-resolved peaks.

-

Tuning and Matching: Tune the probe to the resonance frequency of ¹H nuclei to ensure maximum signal transmission.

-

Acquisition: Set the acquisition parameters, including the number of scans (typically 8-16 for good signal-to-noise), pulse angle (e.g., 45°), and relaxation delay (e.g., 1-2 seconds).

-

Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.[1]

Expertise & Causality: The predicted chemical shifts are governed by the same principles as in ¹H NMR. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~170 ppm). Carbons bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, C-6) are also shifted downfield compared to a simple alkane, while the methyl carbon of the ester appears in the typical range for an O-methyl group.[2][3]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~172 | Ester Carbonyl |

| C-2, C-6 | ~67 | Carbons adjacent to Oxygen |

| C-3 | ~55 | Methine Carbon |

| -OCH₃ | ~52 | Methyl Ester Carbon |

| C-5 | ~45 | Carbon adjacent to Nitrogen |

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition stage:

-

Frequency Change: The spectrometer must be set to the ¹³C resonance frequency.

-

Proton Decoupling: A broadband proton decoupler is used to remove C-H coupling, simplifying the spectrum to singlets.

-

Increased Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio. This increases the experiment time.

-

Relaxation Delay: A longer relaxation delay may be needed, especially for quaternary carbons, to ensure accurate integration (though integration is not typically performed in standard decoupled ¹³C spectra).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.[4]

Expertise & Causality: The structure of this compound contains several key functional groups that will give rise to distinct, strong absorptions. The most prominent will be the C=O stretch of the ester, which is a very strong and sharp band. The N-H bond of the secondary amine will produce a moderate absorption, while the C-O and C-N bonds will have characteristic stretches in the fingerprint region.[5]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂) |

| 1735 - 1750 | Strong, Sharp | C=O Stretch | Ester |

| 1200 - 1300 | Strong | C-O Stretch | Ester |

| 1050 - 1150 | Strong | C-O-C Stretch | Ether (in ring) |

| 1000 - 1250 | Medium | C-N Stretch | Amine |

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Scan: With a clean ATR crystal, run a background scan. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and H₂O) from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Diagram: Functional Group - IR Region Correlation

Caption: Correlation of functional groups to IR regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6]

Expertise & Causality: The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound (145.16 g/mol ).[7] The fragmentation pattern is a predictable cascade based on the weakest bonds and the formation of stable ions. Common fragmentation pathways for this molecule would include the loss of the methoxy group from the ester (a common fragmentation for methyl esters) and cleavage of the morpholine ring, particularly alpha-cleavage adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Proposed Fragment | Identity |

| 145 | [M]⁺ | Molecular Ion |

| 114 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage of the ring |

| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/L) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject 1 µL of the sample into the heated injection port (e.g., 250 °C) in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of components.

-

-

MS Method Setup:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Diagram: GC-MS Analytical Workflow

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, ether), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, a critical requirement for its application in research and development.

References

-

Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

-

(S)-Methyl morpholine-3-carboxylate. PubChem. Available at: [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. Available at: [Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.

-

Methyl morpholine-2-carboxylate. PubChem. Available at: [Link]

-

MORPHOLINE-3-CARBOXYLIC ACID. ChemBK. Available at: [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

¹H NMR signals for methylene protons of morpholine group. ResearchGate. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]

-

Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. PubMed. Available at: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Integrative analysis of multimodal mass spectrometry data in MZmine 3. National Institutes of Health (NIH). Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available at: [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Morpholinecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its favorable physicochemical properties—such as metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it a highly valuable component in drug design. Methyl 3-Morpholinecarboxylate serves as a key chiral building block for synthesizing more complex molecules with this desirable framework.

A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for its elucidation in solution.[1] This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical acquisition and interpretation. We will explore the causal factors governing the spectral output, including the influence of stereochemistry and the conformational rigidity of the heterocyclic ring system.

Part 1: Theoretical Analysis and Spectral Prediction

The structure of this compound contains several distinct proton environments. The presence of a chiral center at the C3 position introduces diastereotopicity for the methylene protons on the morpholine ring, making the spectrum more complex and information-rich than that of a simple, achiral morpholine.

Caption: Molecular structure of this compound with proton labels.

Causality: Factors Influencing Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment.[2] Key factors for this compound include:

-

Electronegativity: The highly electronegative oxygen and nitrogen atoms in the morpholine ring withdraw electron density from adjacent protons (a deshielding effect), causing their signals to appear at a higher chemical shift (further downfield). The protons on C6 (adjacent to oxygen) are expected to be more deshielded than the protons on C2 and C5 (adjacent to nitrogen).

-

Anisotropic Effects: The π-electrons of the carbonyl group (C=O) create a magnetic field that deshields the nearby H3 proton.

-

Chirality and Diastereotopicity: The C3 carbon is a stereocenter. Consequently, the two protons on C2, the two on C5, and the two on C6 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will also exhibit geminal coupling to each other.

-

Ring Conformation: The morpholine ring typically adopts a chair conformation.[3][4] This places protons in either axial or equatorial positions, which have slightly different electronic environments and, more importantly, different dihedral angles with respect to their neighbors. This difference in dihedral angle significantly impacts the magnitude of the vicinal coupling constants (J-values), as described by the Karplus relationship.

Predicted Spectral Parameters

Based on these principles and data from related morpholine structures, a predicted ¹H NMR spectrum can be summarized.[3][5] The exact chemical shifts and coupling constants can vary with the solvent and spectrometer frequency.[6]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| -OCH₃ | ~ 3.75 | Singlet (s) | N/A | 3H | Methyl group protons deshielded by the adjacent ester functionality. No adjacent protons to couple with. |

| H6 (a, b) | ~ 3.7 - 4.0 | Multiplet (m) | Jgem ≈ 11-12 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to the highly electronegative ring oxygen, resulting in significant downfield shift. |

| H3 | ~ 3.5 - 3.8 | Doublet of Doublets (dd) | J ≈ 3-10 Hz | 1H | Methine proton at the chiral center, deshielded by both the adjacent nitrogen and the ester group. Coupled to the two H2 protons. |

| H2 (a, b) | ~ 3.0 - 3.4 | Multiplet (m) | Jgem ≈ 12-13 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to nitrogen and the C3 stereocenter. |

| H5 (a, b) | ~ 2.7 - 3.0 | Multiplet (m) | Jgem ≈ 12-13 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to nitrogen. Typically the most upfield of the ring protons. |

| N-H | 1.5 - 3.5 (variable) | Broad Singlet (br s) | N/A | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature.[7][8] Often broad due to quadrupole broadening from nitrogen and/or chemical exchange. |

Part 2: Experimental Protocol for Spectrum Acquisition

This section provides a self-validating, step-by-step protocol for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and data integrity.

Workflow Overview

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆), Grade >99.8% D

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.[9]

-

Add approximately 0.6 mL of the chosen deuterated solvent.[10] The use of a deuterated solvent is critical to avoid overwhelming the analyte signals and to provide a lock signal for the spectrometer.[1]

-

Ensure the sample is fully dissolved. Use a vortex mixer or brief sonication if necessary. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality.[11]

-

Prepare a filter by tightly packing a small amount of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities.

-

Filter the solution directly into the NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm, ensuring it covers the detection coils of the NMR probe.[12]

-

Cap the NMR tube securely and label it clearly.

-

-

Spectrometer Operation (General Steps):

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned at the correct height.[12]

-

Place the sample into the NMR magnet (either manually or via an autosampler).

-

Lock: Instruct the spectrometer software to "lock" onto the deuterium signal of the solvent. This stabilizes the magnetic field.[13]

-

Shim: Perform an automated or manual shimming procedure.[14] This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition:

-

Load a standard proton experiment parameter set.

-

The receiver gain should be automatically adjusted (rga) to maximize signal without overloading the detector.

-

Set the number of scans (ns). For a sample of this concentration, 16 to 32 scans are typically sufficient.

-

Initiate the acquisition (zg).

-

-

-

Data Processing:

-

The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (ef).

-

Perform automatic phase correction (apk) and baseline correction to ensure the peaks are correctly phased and the baseline is flat.

-

Calibrate the chemical shift axis. Set the reference peak to 0 ppm if TMS was added, or to the known chemical shift of the residual protonated solvent (e.g., CDCl₃ at 7.26 ppm).[15]

-

Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign each signal to the corresponding protons in the molecule.

-

Part 3: Conclusion and Field Application

This guide provides the foundational knowledge for understanding and acquiring the ¹H NMR spectrum of this compound. The predicted spectrum, characterized by a singlet for the methyl ester and a series of complex multiplets for the diastereotopic ring protons, offers a unique fingerprint for this molecule. The detailed experimental protocol ensures that researchers can obtain high-quality, reliable data for structural verification and purity assessment.

For drug development professionals, a definitive understanding of this spectrum is critical for quality control of starting materials and for characterizing downstream products where this morpholine scaffold is incorporated. Any deviation from the expected spectrum can indicate the presence of impurities, regioisomers, or unexpected reaction outcomes, making ¹H NMR an indispensable tool in the synthesis and development of novel therapeutics.

References

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Paton, R. S., et al. (2021). CASCADE - Chemical Shift Calculation with Deep learning. Chemical Science. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

UT Health San Antonio. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Retrieved from [Link]

-

PennState University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from [Link]

-

University of Alberta. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Galkin, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. books.rsc.org [books.rsc.org]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-Morpholinecarboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental data, this document leverages predictive methodologies and foundational NMR principles to offer an authoritative interpretation of its ¹³C chemical shifts. We will delve into the theoretical basis for the predicted spectral values, provide a detailed, field-proven protocol for experimental data acquisition, and present a logical framework for spectral interpretation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold and its Spectroscopic Characterization

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its favorable physicochemical properties, such as water solubility and metabolic stability, make it a desirable building block. This compound serves as a key chiral intermediate for the synthesis of more complex morpholine-containing drug candidates.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. ¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, making it a powerful tool for identifying isomers and confirming molecular structure.[2] This guide will focus on predicting, interpreting, and experimentally verifying the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Spectrum and Structural Assignment

Given the lack of published experimental spectra for this compound, we have generated a predicted ¹³C NMR spectrum using advanced computational algorithms. These tools, such as those employing Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, provide highly accurate estimations based on vast databases of known structures.[3][4]

The structure of this compound, with systematic numbering for NMR assignment, is shown below.

Caption: Standard workflow for ¹³C NMR analysis of small organic molecules.

Conclusion and Further Steps

This guide provides a robust framework for understanding and obtaining the ¹³C NMR spectrum of this compound. The predicted chemical shifts, grounded in established spectroscopic principles, offer a reliable template for spectral assignment. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data for structural verification. For unambiguous assignment, especially in cases of signal overlap or complex substitution patterns, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These techniques correlate the carbon signals with their attached protons (HSQC) or protons two to three bonds away (HMBC), providing definitive proof of the carbon skeleton's connectivity. [5]

References

-

Sajed T, Sayeeda Z, Lee BL, Berjanskii M, Wang F, Gautam V, Wishart DS. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 2024 May 19;14(5):290. [Link]

-

Abreu, P. M., & Lacerda, V., Jr. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

ACD/Labs. NMR Prediction. ACD/Labs Software. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Bruker Corporation. [Link]

-

PubChem. (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

NIST. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. [Link]

-

LibreTexts, Chemistry. 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

LibreTexts, Chemistry. 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Simpson, R. T. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Oregon State University Chemistry Dept. [Link]

-

Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]

-

University of Alberta. NMR Chemical Shifts. University of Alberta, Department of Chemistry. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

LibreTexts, Chemistry. 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bures, J., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 972-978. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

LibreTexts, Chemistry. 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR Analysis of Methyl 3-Morpholinecarboxylate: A Technical Guide for Structural Elucidation and Quality Control

An In-depth Technical Guide

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 3-Morpholinecarboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and vibrational response, offering field-proven insights to ensure robust and reliable spectral acquisition and interpretation. The methodologies described herein are designed to be self-validating, empowering researchers to confidently ascertain molecular identity, purity, and consistency.

Part 1: The Vibrational Foundation of this compound

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these natural vibrations, resulting in a unique spectral fingerprint.[1] For a molecule as functionally rich as this compound, this fingerprint is a composite of stretches, bends, and other vibrations originating from its distinct structural motifs: the morpholine ring and the methyl ester substituent.

The molecule's structure is non-linear, meaning it possesses 3N-6 vibrational modes, where N is the number of atoms, leading to a complex and information-rich spectrum.[2] The primary functional groups dictating the major features of its IR spectrum are the secondary amine (N-H), the ether linkage (C-O-C), the methylene groups (CH₂) of the morpholine ring, and the methyl ester group (C=O, C-O, and O-CH₃).

To visualize these key analytical targets, the molecular structure is presented below.

Caption: A validated workflow for acquiring a high-quality FT-IR spectrum.

Step-by-Step Methodology:

1. Instrument and Accessory Preparation:

-

Causality: The choice of accessory is critical. For a liquid sample, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, minimal sample volume requirement, and high reproducibility. [3][4]A diamond ATR crystal is robust and suitable for most organic compounds. [3]If using traditional transmission, KBr salt plates are used. [5][6]* Protocol:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

If using ATR, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

If using KBr plates for transmission, ensure they are polished, clear, and free from moisture by storing them in a desiccator.

-

2. Background Spectrum Acquisition:

-

Causality: A background scan is essential to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, as well as any intrinsic signal from the spectrometer's optics or the ATR crystal. [3]This step establishes a true zero-absorbance baseline.

-

Protocol:

-

Set the instrument parameters. A typical setup for routine analysis is:

-

3. Sample Preparation:

-